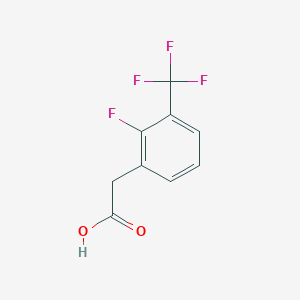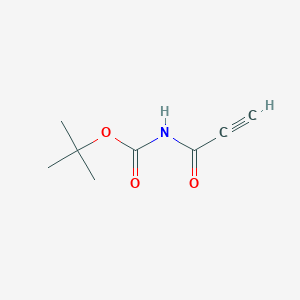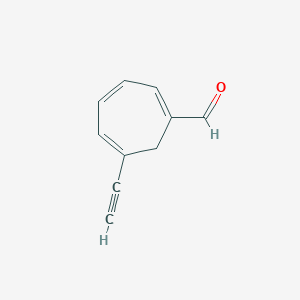
6-Ethynylcyclohepta-1,3,5-triene-1-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Ethynylcyclohepta-1,3,5-triene-1-carbaldehyde (ECTC) is a synthetic compound that has gained significant attention in the field of organic chemistry due to its unique structural and functional characteristics. ECTC is a highly reactive aldehyde that contains a seven-membered ring with an ethynyl group and a carbonyl group. ECTC has been used as a building block for the synthesis of various organic compounds, and its potential applications in scientific research have been extensively explored.
Mécanisme D'action
The mechanism of action of 6-Ethynylcyclohepta-1,3,5-triene-1-carbaldehyde is not well understood. However, it is believed that 6-Ethynylcyclohepta-1,3,5-triene-1-carbaldehyde reacts with various functional groups in organic molecules, leading to the formation of new compounds. 6-Ethynylcyclohepta-1,3,5-triene-1-carbaldehyde has been shown to undergo various reactions, including cycloadditions, nucleophilic additions, and oxidation reactions.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of 6-Ethynylcyclohepta-1,3,5-triene-1-carbaldehyde have not been extensively studied. However, it has been reported that 6-Ethynylcyclohepta-1,3,5-triene-1-carbaldehyde exhibits cytotoxicity towards cancer cells. 6-Ethynylcyclohepta-1,3,5-triene-1-carbaldehyde has also been shown to inhibit the growth of certain bacteria and fungi.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 6-Ethynylcyclohepta-1,3,5-triene-1-carbaldehyde is its high reactivity, which makes it an ideal building block for the synthesis of complex organic molecules. 6-Ethynylcyclohepta-1,3,5-triene-1-carbaldehyde is also readily available and relatively inexpensive. However, 6-Ethynylcyclohepta-1,3,5-triene-1-carbaldehyde is highly reactive and can be difficult to handle. It is also sensitive to air and moisture, which can lead to the formation of unwanted by-products.
Orientations Futures
There are several future directions for the use of 6-Ethynylcyclohepta-1,3,5-triene-1-carbaldehyde in scientific research. One potential application is in the synthesis of new pharmaceuticals and natural products. 6-Ethynylcyclohepta-1,3,5-triene-1-carbaldehyde can also be used as a fluorescent probe for the detection of metal ions in biological samples. Another potential application is in the development of new catalysts for organic reactions. Finally, 6-Ethynylcyclohepta-1,3,5-triene-1-carbaldehyde can be used as a building block for the synthesis of functional materials with unique properties.
In conclusion, 6-Ethynylcyclohepta-1,3,5-triene-1-carbaldehyde is a unique compound with significant potential for use in scientific research. Its high reactivity and unique structural features make it an ideal building block for the synthesis of complex organic molecules. 6-Ethynylcyclohepta-1,3,5-triene-1-carbaldehyde has potential applications in the synthesis of pharmaceuticals, natural products, and functional materials. However, further research is needed to fully understand the mechanism of action and potential applications of 6-Ethynylcyclohepta-1,3,5-triene-1-carbaldehyde.
Méthodes De Synthèse
The synthesis of 6-Ethynylcyclohepta-1,3,5-triene-1-carbaldehyde involves the reaction of 1,3-cycloheptadiene with propargyl bromide in the presence of a palladium catalyst. The reaction results in the formation of 6-Ethynylcyclohepta-1,3,5-triene-1-carbaldehyde as a yellow crystalline solid with a high yield.
Applications De Recherche Scientifique
6-Ethynylcyclohepta-1,3,5-triene-1-carbaldehyde has been widely used as a key intermediate in the synthesis of various organic compounds. The unique structural features of 6-Ethynylcyclohepta-1,3,5-triene-1-carbaldehyde make it an ideal building block for the synthesis of complex organic molecules. 6-Ethynylcyclohepta-1,3,5-triene-1-carbaldehyde has been used in the synthesis of natural products, pharmaceuticals, and functional materials. 6-Ethynylcyclohepta-1,3,5-triene-1-carbaldehyde has also been used as a fluorescent probe for the detection of metal ions and as a catalyst in organic reactions.
Propriétés
Numéro CAS |
161146-82-3 |
|---|---|
Nom du produit |
6-Ethynylcyclohepta-1,3,5-triene-1-carbaldehyde |
Formule moléculaire |
C10H8O |
Poids moléculaire |
144.17 g/mol |
Nom IUPAC |
6-ethynylcyclohepta-1,3,5-triene-1-carbaldehyde |
InChI |
InChI=1S/C10H8O/c1-2-9-5-3-4-6-10(7-9)8-11/h1,3-6,8H,7H2 |
Clé InChI |
GHHKGJCRJPIIPV-UHFFFAOYSA-N |
SMILES |
C#CC1=CC=CC=C(C1)C=O |
SMILES canonique |
C#CC1=CC=CC=C(C1)C=O |
Synonymes |
1,3,5-Cycloheptatriene-1-carboxaldehyde, 6-ethynyl- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



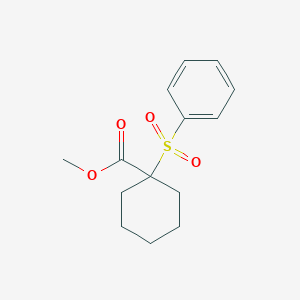
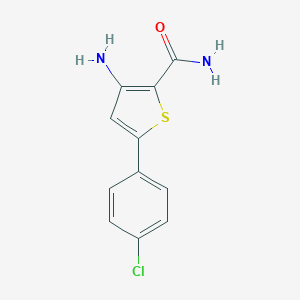
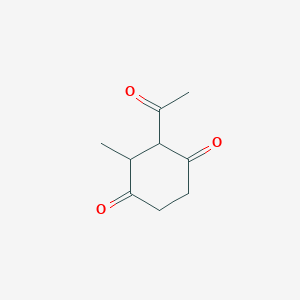
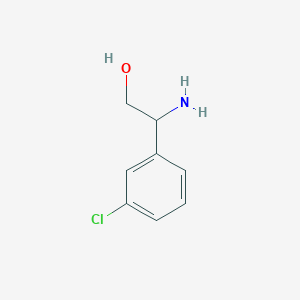
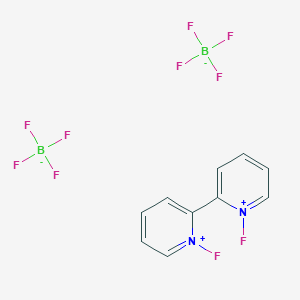
![2-Oxabicyclo[4.1.0]heptane-7-carboxylic acid](/img/structure/B68200.png)
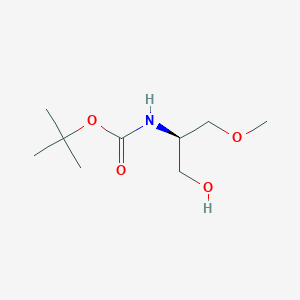
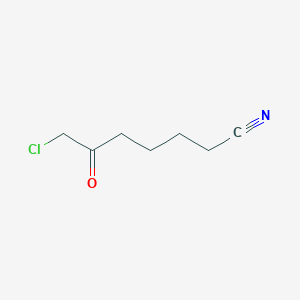
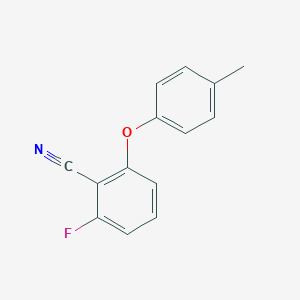
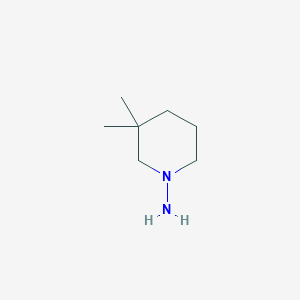
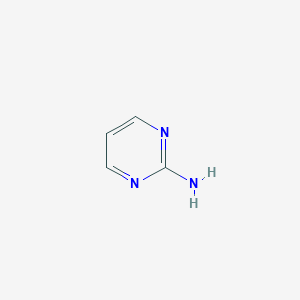
![4-Methyl-2-(methylthio)-1H-benzo[d]imidazole](/img/structure/B68214.png)
